molecular formula C9H8N2O B1467630 5-(Furan-2-yl)pyridin-3-amine CAS No. 1314356-21-2

5-(Furan-2-yl)pyridin-3-amine

Cat. No.: B1467630
CAS No.: 1314356-21-2
M. Wt: 160.17 g/mol
InChI Key: CKJHMYLVNZMONO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a furan ring and a pyridine ring, both of which are fused to an amine group

Biochemical Analysis

Biochemical Properties

5-(Furan-2-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2A6 . This interaction is crucial as it can influence the metabolism of various substrates, including drugs and endogenous compounds. The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving lung carcinoma cells, derivatives of furan compounds, including this compound, exhibited cytotoxic effects, indicating their potential as anti-cancer agents . These effects are mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activities and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer or anti-microbial activities . At higher doses, toxic or adverse effects can be observed, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in the potential therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the biotransformation of the compound into different metabolites, which may have distinct biological activities. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can affect the compound’s bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyridine derivative. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Another method involves the condensation of furan-2-carboxaldehyde with 3-aminopyridine in the presence of a suitable catalyst. This reaction can be performed under mild conditions, typically at room temperature, using a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

5-(furan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJHMYLVNZMONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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